2-Amino-2-(2-fluoro-3-methoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-fluoro-3-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H10FNO3 This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-fluoro-3-methoxyphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reaction with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Carboxylation: The amine is further reacted with a carboxylating agent to introduce the carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-fluoro-3-methoxyphenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-Amino-2-(2-fluoro-3-methoxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-fluoro-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3-fluoro-4-methoxyphenyl)acetic acid: Similar structure but with different substitution pattern on the aromatic ring.
2-Amino-2-(3-methoxyphenyl)acetic acid: Lacks the fluoro substituent.
2-Amino-2-(2-methoxyphenyl)acetic acid: Similar structure but without the fluoro group.
Uniqueness
2-Amino-2-(2-fluoro-3-methoxyphenyl)acetic acid is unique due to the presence of both fluoro and methoxy groups on the aromatic ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H10FNO3 |
---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
2-amino-2-(2-fluoro-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10FNO3/c1-14-6-4-2-3-5(7(6)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
InChI Key |
NZEWRTHNEAIZDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1F)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.